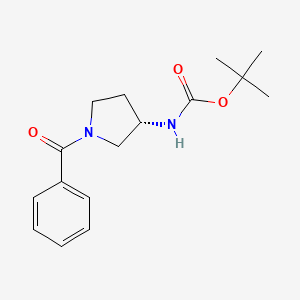![molecular formula C22H12Cl2F3NS B3007360 2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-26-3](/img/structure/B3007360.png)
2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, commonly known as DCQ, is an organic compound that has found its way into numerous scientific research applications. DCQ is a heterocyclic compound containing a quinoline ring system with two chlorine and one trifluoromethyl substituents. This compound has been studied extensively in the fields of organic chemistry, pharmacology, and biochemistry. DCQ has a wide range of applications in the scientific community, including its use as a reagent for the synthesis of other compounds, its potential as an inhibitor of enzymes, and its ability to modulate the levels of certain neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
Polymorphism and Cocrystal Formation
This compound has been studied for its potential in polymorphism and cocrystal salt formation. Polymorphism refers to the ability of a substance to exist in more than one form or crystal structure. The polymorphic forms of this compound can be utilized in designing drugs with different solubility, stability, and bioavailability profiles. Cocrystal formation, on the other hand, can enhance the physical properties of the substance, such as melting point, solubility, and mechanical properties, which are crucial in pharmaceutical development .
Non-Steroidal Anti-Inflammatory Drug (NSAID) Development
The compound’s analog, 2-((2,6-dichlorophenyl)amino)benzoic acid, has been identified as a potential NSAID. By extension, 2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline could be explored for its anti-inflammatory properties, offering a new avenue for the development of NSAIDs with possibly fewer side effects or enhanced efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to explore its binding energies with protein targets. This application is significant in drug discovery, where understanding the interaction between the compound and target proteins can lead to the development of new therapeutics for various diseases .
Liquid Crystal Material Development
Hydrazones, which are related to the compound , have been recognized as excellent building blocks for liquid crystal materials. These materials have complex functions and are used in displays and other electronic devices. The compound’s structural properties could be harnessed to create advanced liquid crystal materials with unique electro-optical properties .
Suzuki–Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming processes. This application is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials .
Supramolecular Chemistry
Due to its complex molecular structure, this compound could have applications in supramolecular chemistry, where it can be used to create molecular assemblies or networks. These structures have potential uses in nanotechnology, sensor design, and the development of new materials with specific properties .
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F3NS/c23-17-8-4-9-18(24)20(17)29-21-16(12-14-5-1-2-10-19(14)28-21)13-6-3-7-15(11-13)22(25,26)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANLFMFCKJIBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=C(C=CC=C3Cl)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)



![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)


